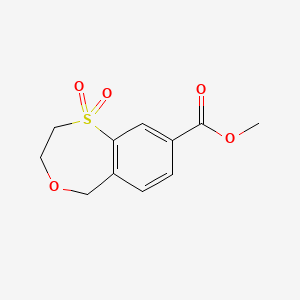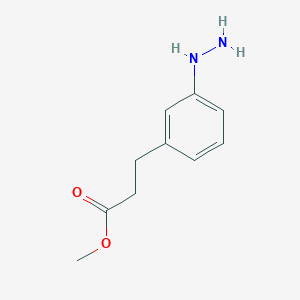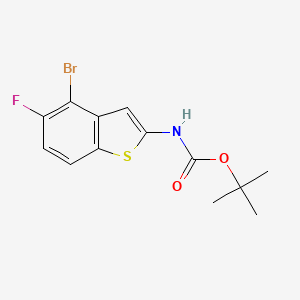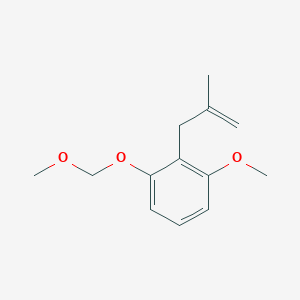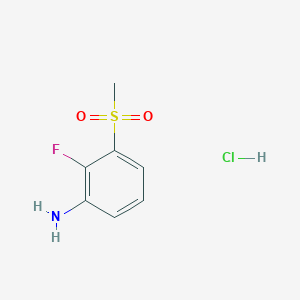
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride is an organic compound with the molecular formula C7H8FNO2S It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the second position and a methylsulfonyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylsulfonyl)aniline hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-3-nitroaniline. This intermediate is then reduced to 2-fluoro-3-aminobenzene.
Sulfonylation: The 2-fluoro-3-aminobenzene is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to yield 2-fluoro-3-(methylsulfonyl)aniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the development of advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methylsulfonyl)aniline hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atom and methylsulfonyl group contribute to its binding affinity and selectivity by interacting with the target’s active site or binding pocket.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the methylsulfonyl group, making it less versatile in certain applications.
3-(Methylsulfonyl)aniline: Lacks the fluorine atom, affecting its reactivity and binding properties.
2-Fluoro-4-(methylsulfonyl)aniline: Similar structure but with different substitution pattern, leading to varied chemical and biological properties.
Uniqueness
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride is unique due to the presence of both fluorine and methylsulfonyl groups, which impart distinct chemical reactivity and biological activity. This combination enhances its utility in diverse applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H9ClFNO2S |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-fluoro-3-methylsulfonylaniline;hydrochloride |
InChI |
InChI=1S/C7H8FNO2S.ClH/c1-12(10,11)6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H |
InChI Key |
PAOHYVCHOXJTLH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
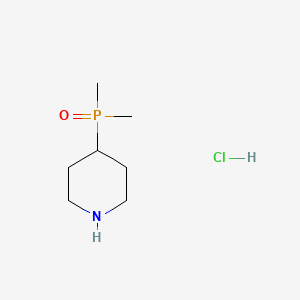
![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)
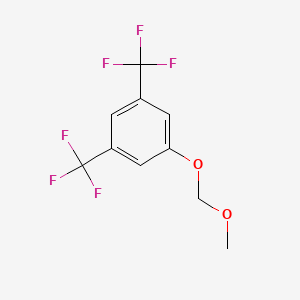
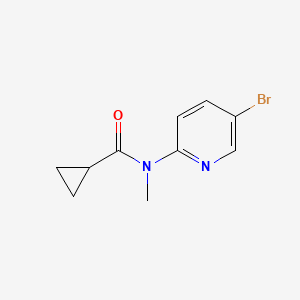
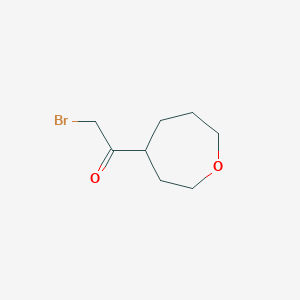
![2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid](/img/structure/B13901418.png)
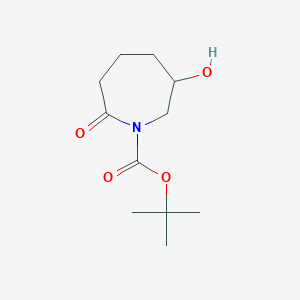
![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-](/img/structure/B13901420.png)

